

Technical Guide: Mass Spectrometry Characterization of Boc-Ser(Tos)-OBzl

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Compound of Interest

Compound Name: *Boc-Ser(Tos)-OBzl*

CAS No.: 94882-74-3

Cat. No.: B1627069

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Executive Summary & Compound Profile

Boc-Ser(Tos)-OBzl (Molecular Formula:

; MW: 449.52 Da) is a reactive intermediate primarily used in the synthesis of modified amino acids (e.g., cysteine derivatives, azido-alanine) via nucleophilic substitution of the tosylate leaving group.

Unlike stable side-chain protected variants (e.g., Boc-Ser(OBzl)-OH), the presence of the O-Tosyl group introduces specific lability. Successful characterization requires distinguishing between the Boc (N-terminal protection), Benzyl ester (C-terminal protection), and the Tosyl (side-chain activation) moieties.

Key Diagnostic Indicators

- Parent Ion:

m/z (ESI Positive).

- Dominant Fragmentation: Competitive loss of the Boc group (acid-labile) and elimination of

-Toluenesulfonic acid (TsOH).

- Signature Ion: m/z 155 (cation), confirming the presence of the sulfonate ester.

Experimental Protocol: ESI-MS Characterization

To obtain reproducible fragmentation data, the following protocol is recommended. This method minimizes thermal degradation prior to ionization while maximizing the detection of diagnostic fragments.

Sample Preparation[1]

- Solvent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.
 - Rationale: Acetonitrile ensures solubility of the hydrophobic benzyl/tosyl groups; formic acid promotes protonation () essential for ESI.
- Concentration: 10 μ M (Direct Infusion) or 100 μ M (LC-MS injection).
 - Note: Avoid high concentrations to prevent space-charge effects that suppress low-abundance fragments.

Instrument Parameters (Generic Q-TOF/Orbitrap)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][2]
- Capillary Voltage: 3.0 – 3.5 kV.
- Cone Voltage: 20 – 40 V.
 - Optimization: Lower cone voltages preserve the labile Tosyl group; higher voltages (>50V) induce in-source fragmentation (ISF), mimicking MS/MS spectra.
- Collision Energy (CID): Stepped gradient (10, 20, 40 eV) to observe sequential losses.

Fragmentation Pathway Analysis

The fragmentation of **Boc-Ser(Tos)-OBzl** is driven by the stability of the leaving groups. The pathway bifurcates into N-terminal deprotection and Side-chain elimination.

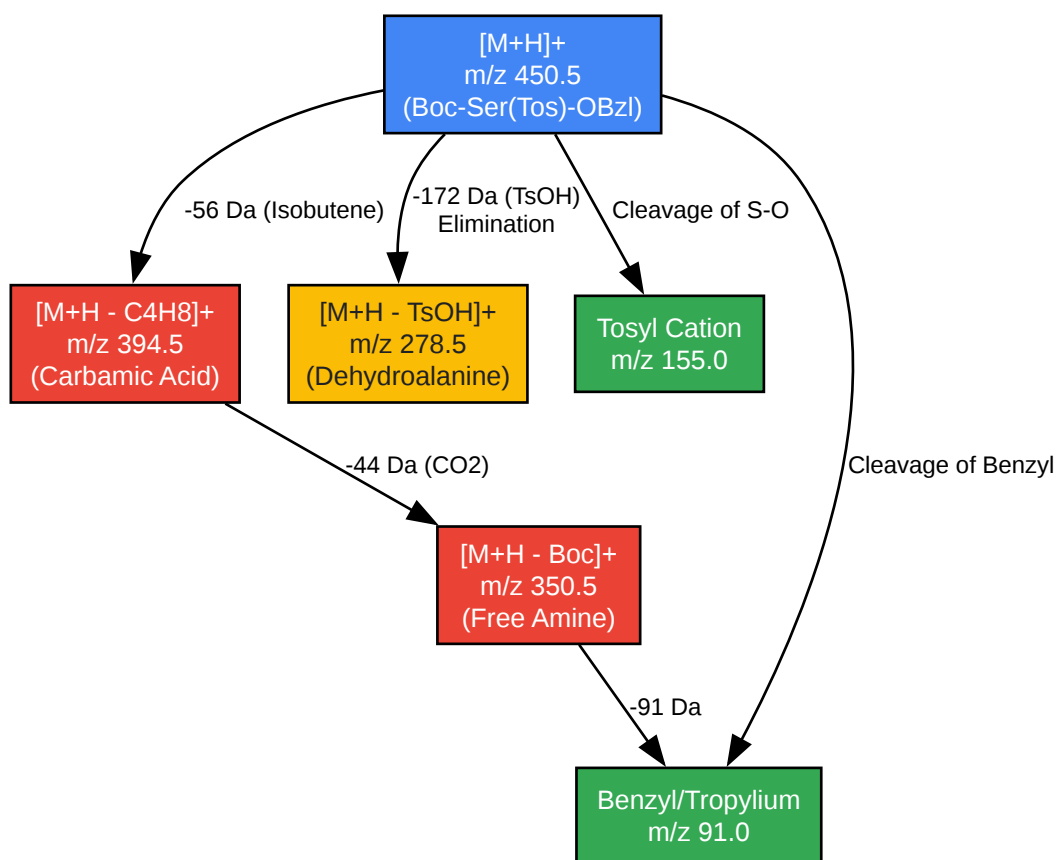
Primary Fragmentation Channels

- Boc Deprotection (The "t-Butyl" Channel):
 - Transition:
.
 - Mechanism: McLafferty-type rearrangement or E1-like elimination loses isobutene ().
 - Observed Mass: 450.5
394.5 m/z.
 - Secondary Loss: Further loss of
(44 Da) yields the amine: 350.5 m/z.
- Tosyl Elimination (The "Dehydro" Channel):
 - Transition:
.
 - Mechanism: Elimination of
-Toluenesulfonic acid (TsOH) to form the Dehydroalanine (Dha) derivative. This is favored due to the acidity of the
-proton and the excellent leaving group ability of the tosylate.
 - Observed Mass: 450.5
278.5 m/z.

- Diagnostic Ions (Fingerprint):
 - m/z 155.0: The Tosyl cation (). This is the definitive marker for the O-Tosyl group.
 - m/z 91.0: Tropylium ion (). Caution: This ion originates from both the Benzyl ester (OBzl) and the Tosyl group. It is not unique but will be the base peak (100% intensity) in high-energy collisions.

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation events.



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Figure 1: ESI-MS Fragmentation pathway of **Boc-Ser(Tos)-OBzl** showing competitive loss of protecting groups.

Comparative Analysis: Alternatives & Validation

When synthesizing **Boc-Ser(Tos)-OBzl**, researchers often encounter two main alternatives: the starting material (Boc-Ser-OBzl) or the Mesylate analog (Boc-Ser(Ms)-OBzl). The table below outlines how to distinguish these species mass-spectrometrically.

Comparison Table

Feature	Boc-Ser(Tos)-OBzl	Boc-Ser(Ms)-OBzl (Alternative)	Boc-Ser-OBzl (Starting Material)
Molecular Weight	449.5 Da	~373.4 Da	295.3 Da
[M+H] ⁺	450.5	374.4	296.3
Side Chain Loss	-172 Da (TsOH)	-96 Da (MsOH)	-18 Da ()
Diagnostic Ion	m/z 155 (Tosyl)	m/z 79 ()	None specific (only m/z 91)
Stability	Low (Prone to elimination)	Moderate	High
Base Peak (Low eV)	394.5 (-Isobutene)	318.4 (-Isobutene)	240.3 (-Isobutene)

Distinguishing the Tosylate from the Benzyl Ether

A common synthetic error is the accidental formation of the Benzyl ether or failure to tosylate.

- Scenario: If you observe m/z 296.3 or 240.3, the tosylation failed; you have the starting alcohol.
- Scenario: If you observe m/z 155, the Tosyl group is covalently bound.[\[3\]](#)
- Scenario: If you observe m/z 278.5 (Dehydro species) without m/z 450.5, the compound has degraded (eliminated) in the source or during storage.

References

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General mechanisms of ESI fragmentation). [Link](#)
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Classic text on fragmentation rules including McLafferty rearrangement of Boc). [Link](#)
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Sources

- [1. A Mechanism Study on the \(+\)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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